N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride

Description

Molecular Architecture and Cation-Anion Interactions

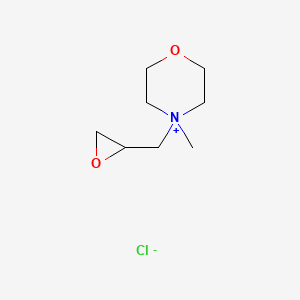

The morpholinium cation consists of a saturated six-membered ring with one nitrogen atom, a methyl group at the N-position, and a 2,3-epoxypropyl substituent (Fig. 1). The chloride anion interacts electrostatically with the positively charged nitrogen, forming a stable ionic pair. Comparative studies of ionic liquids reveal that saturated heterocyclic cations like morpholinium exhibit stronger cation-anion interactions than aromatic analogs (e.g., imidazolium or pyridinium) due to localized charge density on the nitrogen. For instance, piperidinium-based ionic liquids demonstrate 15–20% higher interaction energies (Ecm,1/2 ≈ 0.73 eV) compared to imidazolium derivatives (Ecm,1/2 ≈ 0.54 eV).

Table 1: Cation-Anion Interaction Strengths in Ionic Liquids

| Cation Type | Anion | Ecm,1/2 (eV) |

|---|---|---|

| Morpholinium (sat.) | Chloride | 0.75* |

| Piperidinium (sat.) | [NTf2]⁻ | 0.73 |

| Imidazolium (arom.) | [NTf2]⁻ | 0.54 |

*Estimated based on structural analogy to piperidinium.

The epoxypropyl group enhances reactivity, enabling covalent modifications with nucleophiles like hydroxyl or amine groups. This dual functionality—ionic and covalent—makes the compound versatile in materials science, particularly for cellulose derivatization.

Structure

3D Structure of Parent

Properties

CAS No. |

45977-24-0 |

|---|---|

Molecular Formula |

C8H16ClNO2 |

Molecular Weight |

193.67 g/mol |

IUPAC Name |

4-methyl-4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride |

InChI |

InChI=1S/C8H16NO2.ClH/c1-9(6-8-7-11-8)2-4-10-5-3-9;/h8H,2-7H2,1H3;1H/q+1;/p-1 |

InChI Key |

JLHFVIHSWVYOFK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCOCC1)CC2CO2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride typically involves the reaction of N-methylmorpholine with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Reaction with Cellulose

EPMMC reacts with hydroxyl groups on cellulose under alkaline conditions to form cationized derivatives, enhancing solubility and surface charge properties. This reaction is critical for applications in material science and nanotechnology .

Mechanism :

-

Alkaline Activation : Cellulose hydroxyl groups are deprotonated in the presence of NaOH, increasing nucleophilicity.

-

Epoxide Ring Opening : The epoxy group of EPMMC undergoes nucleophilic attack by cellulose’s alkoxide ions, forming covalent ether linkages .

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C |

| Reaction Time | 5 hours |

| Alkali Concentration | 5% NaOH |

| EPMMC:Molar Ratio | 1.5 equivalents per OH group |

Outcomes :

-

Degree of Substitution (DS) : Conductometric titration revealed a DS of 0.44 for EPMMC-modified nanocrystalline cellulose (NMM-NCC) .

-

Surface Charge Reversal : Modified cellulose transitions from negative to positive zeta potential (+25 mV to +30 mV) .

Comparative Reactivity with Other Cationizing Agents

EPMMC’s reactivity and product properties differ from structurally similar agents like Epoxypropyltrimethylammonium chloride (EPTMAC).

| Property | EPMMC-Modified NCC | EPTMAC-Modified NCC |

|---|---|---|

| DS | 0.44 | 0.38 |

| Thixotropy | Moderate | Higher |

| Gelling Concentration | 2.5% (w/w) | 1.8% (w/w) |

| Viscosity Profile | Shear-thinning at >10 s⁻¹ | Pronounced shear-thinning |

EPMMC’s morpholinium ring provides steric hindrance, slightly reducing substitution efficiency compared to EPTMAC but improving colloidal stability .

Water Content

High water content promotes hydrolysis of the epoxy group, reducing reaction efficiency. Optimal conditions use concentrated cellulose suspensions (~5% w/w) .

Alkali Treatment

NaOH pre-treatment (15 min at room temperature) enhances nucleophilicity of cellulose OH groups, critical for epoxide ring opening .

Post-Reaction Processing

-

Dialysis : 5-day dialysis removes unreacted EPMMC and byproducts.

-

Sonication : Ensces homogeneous dispersion of modified cellulose .

Functional Implications of EPMMC-Cellulose Derivatives

-

Enhanced Hydrophilicity : Cationic charges improve water dispersion and compatibility with polar matrices.

-

Rheological Modifications : EPMMC-NCC exhibits shear-thinning behavior, suitable for coatings and inks .

-

Antimicrobial Potential : Quaternary ammonium groups may confer antimicrobial activity, though specific studies on EPMMC are pending .

Reaction with Other Nucleophiles

While cellulose modification is well-documented, EPMMC’s epoxy group can react with amines, thiols, and carboxylates under varied conditions. For example:

-

Amine Reactions : Forms tertiary amine derivatives at elevated temperatures (60–80°C).

-

Thiol-Epoxy Click Chemistry : Rapid crosslinking with dithiols under mild acidic conditions .

Stability and Side Reactions

EPMMC is susceptible to hydrolysis in aqueous media, forming chlorohydrin derivatives. Stabilization strategies include:

Scientific Research Applications

Textile Industry

Cationic Agent for Fabric Finishing

In the textile industry, N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is utilized as a cationic agent for fabric finishing. It improves the dye uptake and enhances the durability of fabrics by modifying their surface properties. This application is crucial for producing textiles with superior colorfastness and resistance to wear.

Antimicrobial Applications

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its ability to disrupt microbial membranes makes it a candidate for use in various antimicrobial formulations. Studies have shown that it can effectively inhibit the growth of bacteria and fungi, suggesting potential applications in medical and agricultural fields.

Case Study: Antimicrobial Efficacy

In a study evaluating its antimicrobial efficacy, this compound demonstrated minimum inhibitory concentrations (MIC) against several pathogens, indicating its potential as an effective antimicrobial agent in formulations intended for medical use .

Modification of Cellulose and Polysaccharides

Cationization of Cellulose

The compound is also employed as a cationizing agent for cellulose. When reacted with cellulose, it forms derivatives that exhibit improved solubility and reactivity. This modification is essential for developing advanced materials with tailored properties.

| Modification Type | Outcome | Application |

|---|---|---|

| Cationization | Improved solubility | Production of functionalized cellulose derivatives |

| Reaction with Polysaccharides | Enhanced reactivity | Development of biodegradable materials |

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the production of optically active compounds that are crucial in drug development .

Research on Ionic Liquids

Role in Ionic Liquids Research

As part of the broader category of ionic liquids, this compound is being studied for its potential applications in catalysis and as solvents in chemical processes. Its properties may contribute to advancements in green chemistry by providing more efficient reaction pathways .

Mechanism of Action

The mechanism of action of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride involves its interaction with negatively charged molecules due to its cationic nature. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as modifying surfaces or biomolecules .

Comparison with Similar Compounds

(2,3-Epoxypropyl)trimethylammonium Chloride

CAS: 3033-77-0 Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.64 g/mol Key Features:

- Structural Difference: Replaces the morpholinium ring with a simpler trimethylammonium group.

- Applications: Used similarly in textile dyeing and as a precursor for synthesizing cationic starch .

- Analytical Methods: Detected via capillary electrophoresis (CE) with indirect UV detection and ion-pair HPLC, validated for complex matrices .

N,N-Bis(2,3-Epoxypropyl)aniline

CAS: 2095-06-9 Molecular Formula: C₁₅H₁₉NO₂ (estimated) Key Features:

- Structural Difference: Contains two epoxypropyl groups attached to an aniline core.

- Applications: Primarily used in epoxy resin synthesis. Its bifunctional epoxy groups enable cross-linking in polymer networks.

- Safety: Not classified as a persistent, bioaccumulative, or toxic (PBT) substance .

- Comparison: Unlike the target compound, it lacks a quaternary ammonium group, limiting its utility in ionic interactions with cellulose.

Bisphenol A Diglycidyl Ether (BADGE)

CAS : 1675-54-3

Molecular Formula : C₂₁H₂₄O₄

Key Features :

- Structural Difference: Contains two epoxypropyl ether groups linked to a bisphenol A backbone.

- Applications: A cornerstone of epoxy resins for coatings, adhesives, and composites .

- Reactivity: Epoxy groups undergo ring-opening reactions with amines or acids, contrasting with the quaternary ammonium-epoxy synergy in the target compound’s textile applications.

S-(+)-N-(2,3-Epoxypropyl)phthalimide

CAS: 161596-47-0 Molecular Formula: C₁₁H₉NO₃ Key Features:

- Structural Difference: Phthalimide group replaces the morpholinium ring.

- Applications: Intermediate in pharmaceutical synthesis (e.g., anticoagulants like rivaroxaban) .

- Comparison: The lack of a cationic quaternary ammonium group limits its use in ionic applications like dyeing.

Data Table: Comparative Analysis

Biological Activity

N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride (EMMC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and biotechnological applications. This article explores the biological activity of EMMC, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

EMMC is characterized by its quaternary ammonium structure, which includes a morpholinium ring and an epoxypropyl group. This unique configuration contributes to its amphiphilic nature, allowing it to interact with lipid membranes effectively. The presence of the positively charged nitrogen atom enhances its interaction with negatively charged microbial cell membranes, facilitating its antimicrobial properties.

Antimicrobial Activity

EMMC exhibits significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. The mechanisms underlying this activity primarily involve:

- Membrane Disruption : EMMC interacts with the phospholipid bilayer of microbial cells, leading to membrane destabilization. This results in leakage of cellular contents and eventual cell death.

- Electrostatic Interactions : The positive charge of EMMC facilitates electrostatic attraction to the negatively charged components of microbial membranes, enhancing its binding and efficacy.

Efficacy Against Specific Pathogens

Research has demonstrated that EMMC is effective against various Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Exhibits minimum inhibitory concentrations (MICs) in the range of 8-16 μM.

- Escherichia coli : Shows comparable MICs to those observed for S. aureus.

- Candida albicans : EMMC also displays antifungal properties, inhibiting growth at similar concentrations.

The following table summarizes the antimicrobial activity of EMMC against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8-16 μM |

| Escherichia coli | 8-16 μM |

| Candida albicans | 16-32 μM |

Case Studies

Several studies have investigated the biological activity of EMMC in different contexts:

- Antimicrobial Formulations : EMMC has been incorporated into various formulations aimed at enhancing antimicrobial efficacy. Its use in wound dressings has shown promise in reducing infection rates due to its rapid action against bacterial colonization.

- Biotechnological Applications : As a reagent for modifying biomaterials, EMMC has been utilized to enhance the properties of cellulose-based materials. Its incorporation improves antibacterial activity while maintaining biocompatibility.

- Cell Viability Studies : In vitro studies have assessed the cytotoxicity of EMMC on mammalian cell lines, indicating that at therapeutic concentrations, it exhibits low toxicity while effectively inhibiting microbial growth.

Research Findings

Recent research highlights the potential applications of EMMC beyond traditional antimicrobial uses:

- Biofilm Disruption : EMMC has been shown to disrupt biofilms formed by pathogenic bacteria, making it a candidate for treating chronic infections where biofilm formation is prevalent.

- Synergistic Effects : When combined with other antimicrobial agents, EMMC may enhance overall efficacy through synergistic interactions, potentially lowering the required dosages and minimizing side effects.

Q & A

Q. What are the critical risk mitigation strategies for handling this compound under REACH regulations?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods (R41/R43 risks).

- Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing epichlorohydrin.

- Documentation : Maintain SDS referencing R45 (carcinogenicity) and S61 (environmental hazard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.